molecular formula C18H31N3O8Si B1611945 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose CAS No. 99049-65-7

3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose

Cat. No.: B1611945
CAS No.: 99049-65-7
M. Wt: 445.5 g/mol
InChI Key: IFAXCGVPFHELQE-HHARLNAUSA-N
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Description

This compound is a key intermediate in carbohydrate chemistry, featuring a tert-butyl(dimethyl)silyl (TBS) group at the anomeric (1-O) position, acetyl groups at the 3,4,6-O positions, and an azide moiety at C-2. The TBS group provides robust protection for the anomeric center, ensuring stability during synthetic steps, while the azide enables subsequent functionalization (e.g., reduction to an amine for glycosaminoglycan synthesis). Its systematic name reflects its structural complexity: the beta-D-glucopyranose backbone is modified with precise protecting groups to control reactivity .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-[tert-butyl(dimethyl)silyl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O8Si/c1-10(22)25-9-13-15(26-11(2)23)16(27-12(3)24)14(20-21-19)17(28-13)29-30(7,8)18(4,5)6/h13-17H,9H2,1-8H3/t13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAXCGVPFHELQE-HHARLNAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584091
Record name 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99049-65-7
Record name 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

. .

Mode of Action

. . . .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of carbohydrates. . .

Result of Action

. .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors.

Biological Activity

3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose is a modified sugar compound that has garnered attention for its potential biological activities. This compound is part of a broader class of azido sugars that are often utilized in glycoscience and medicinal chemistry due to their unique reactivity and ability to serve as metabolic reporters.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₉N₃O₅Si
  • Molecular Weight : 321.38 g/mol

The presence of the azido group (-N₃) and the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that azido sugars can exhibit antibacterial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae due to their ability to interfere with bacterial cell wall synthesis .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that certain azido sugars can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to mimic natural sugars in metabolic pathways. The azido group allows for bioorthogonal reactions, which can be exploited for labeling and tracking biological processes in live cells. This property is particularly useful in glycoproteomics and studying glycan interactions .

Case Studies

Several studies have explored the biological implications of azido sugars:

  • Antibacterial Efficacy : A study assessed the antibacterial properties of various azido sugars against common pathogens. The results indicated that compounds structurally similar to this compound exhibited significant inhibition zones against Staphylococcus spp., suggesting a potential role in developing new antibiotics .
  • Cytotoxicity Profile : In vitro assays conducted on cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Staphylococcus spp.
CytotoxicityInduction of apoptosis in cancer cells
Bioorthogonal ReactionsLabeling of glycans in live cells

Scientific Research Applications

Precursor for Glycosylation Reactions

One of the primary applications of this compound is as a glycosyl donor in glycosylation reactions. The azido group can be converted into various functional groups through click chemistry, allowing for the synthesis of complex carbohydrates and glycoconjugates. This property is particularly useful in the development of glycoprotein mimetics and vaccines.

Case Study: Synthesis of Glycoconjugates

In a study by Ando et al., the compound was utilized to synthesize glycoprotein analogs that demonstrated enhanced immunogenic properties. The azido group facilitated the introduction of diverse functional groups, leading to improved binding affinities to specific receptors .

Antibacterial Agent Development

The compound's structural features make it a candidate for developing novel antibacterial agents. The azido group can be transformed into amino or acylamino derivatives, which have shown potent antibacterial activity against various pathogens.

Table 2: Antibacterial Activity

CompoundActivity AgainstReference
Azido Derivative AE. coliPatent CA1109873A
Acylamino Derivative BS. aureusPatent CA1109873A

Protein Labeling

The azido group allows for selective labeling of proteins in biological systems through click chemistry. This method has been employed to study protein interactions and dynamics within cells.

Case Study: Protein Interaction Studies

Research has demonstrated the successful use of this compound in labeling membrane proteins, enabling real-time tracking of protein interactions in living cells. This application is crucial for understanding cellular processes and disease mechanisms.

Drug Delivery Systems

The silyl group enhances the compound's stability and solubility, making it suitable for formulating drug delivery systems. Its ability to form stable complexes with therapeutic agents can improve bioavailability and target specificity.

Chemical Reactions Analysis

Glycosylation Reactions

The tert-butyldimethylsilyl (TBS) group at the anomeric position enhances stability during glycosyl donor activation. Key reactions include:

a. Glycosyl Donor Activation

  • The TBS-protected glucopyranose derivative is activated via trichloroacetimidate or thioglycoside intermediates for glycosylation. For example, treatment with ceric ammonium nitrate (CAN) and NaN₃ in acetonitrile generates azido intermediates for stereoselective glycosylation .

  • Example Reaction :

    TBS-protected glucopyranoseCAN, NaN32-azido-2-deoxy glycosyl donorAcceptorβ-linked disaccharide[3]\text{TBS-protected glucopyranose} \xrightarrow{\text{CAN, NaN}_3} \text{2-azido-2-deoxy glycosyl donor} \xrightarrow{\text{Acceptor}} \text{β-linked disaccharide}[3]
    • Yield : 72–78%

    • Stereoselectivity : Predominantly β-selectivity due to axial attack on the oxocarbenium intermediate .

b. Coupling with Sphingosine Acceptors

  • Reaction with lipid acceptors like (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecen-1-ol forms glycosphingolipid precursors. Subsequent deprotection (e.g., hydrogenolysis of azides, silyl ether cleavage) yields bioactive glycosphingolipids .

    • Key Product : (2S,3R,4E)-2-hexadecanoylamino-4-octadecen-ol derivatives .

Azide Reduction

The 2-azido group is reduced to an amine for further functionalization:

  • Staudinger Reaction : Triphenylphosphine converts azides to amines, enabling conjugation with acyl groups (e.g., hexadecanoyl) .

    R-N3PPh3R-NH2RCOClR-NHCO-R’\text{R-N}_3 \xrightarrow{\text{PPh}_3} \text{R-NH}_2 \xrightarrow{\text{RCOCl}} \text{R-NHCO-R'}
  • Catalytic Hydrogenation : Pd/C or PtO₂ selectively reduces azides without affecting acetyl or TBS groups .

Deprotection Strategies

  • TBS Group Removal : Fluoride-based reagents (e.g., TBAF, HF-pyridine) cleave the silyl ether under mild conditions .

  • Acetyl Group Hydrolysis : Zemplén deacetylation (NaOMe/MeOH) removes acetyl groups post-glycosylation .

Stereochemical Control and Mechanistic Insights

  • Solvent Effects : Reactions in trichloroethylene suppress oxocarbenium ion dissociation, enhancing β-selectivity .

  • Promoter Influence : TMSOTf activation of glycosyl donors favors β-glycosides via an Sₙ2-like pathway, while BF₃·OEt₂ promotes α-selectivity .

Lacto-N-tetraose Derivatives

The compound is used to synthesize human milk oligosaccharides (HMOs) via regioselective glycosylation. For example:

GlcNAc donor+Gal acceptorTMSOTfLacto-N-tetraose precursor[2][7]\text{GlcNAc donor} + \text{Gal acceptor} \xrightarrow{\text{TMSOTf}} \text{Lacto-N-tetraose precursor}[2][7]

  • Key Intermediate : 4-pentenyl glycosides for thioacetylation and chain elongation .

Spectroscopic Characterization

  • ¹H NMR :

    • TBS group protons: δ 0.10 (s, 6H, Si(CH₃)₂), 0.90 (s, 9H, C(CH₃)₃) .

    • Azide protons: δ 3.50–3.70 (m, H-2) .

  • ¹³C NMR :

    • C-1 (TBS-O): δ 100–105 ppm; C-2 (N₃): δ 55–60 ppm .

Comparative Reaction Data

Reaction Type Conditions Yield Selectivity (β/α) Reference
GlycosylationTMSOTf, CH₂Cl₂, −40°C78%>99:1
Azide ReductionH₂, Pd/C, MeOH92%N/A
TBS DeprotectionTBAF, THF95%N/A

Challenges and Limitations

  • Steric Hindrance : The TBS group can impede reactions at the anomeric center, necessitating optimized promoters (e.g., AgOTf) .

  • Side Reactions : Competing pathways (e.g., oxocarbenium ion formation) may reduce yields in polar solvents .

Comparison with Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

  • Structural Difference : Lacks the TBS group at 1-O and has an additional acetyl group at 1-O.
  • Impact: The absence of TBS simplifies synthesis but reduces stability at the anomeric position under acidic or nucleophilic conditions. The additional acetyl group may alter solubility in polar solvents.
  • Applications: Primarily used as a glycosyl donor or acceptor in less demanding synthetic environments compared to the TBS-protected analog .

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide (CAS 6205-69-2)

  • Structural Difference : Substitutes the C-2 azide with an acetamido group.
  • Impact : The acetamido group directs reactivity toward amide bond formation or enzymatic processing, diverging from the azide’s role in click chemistry (e.g., Huisgen cycloaddition).
  • Applications : Used in glycopeptide synthesis and studies requiring amine-functionalized carbohydrates .

3,4,6-Tri-O-acetyl-2-deoxy-2-tetrachlorophthalimido-α-D-glucopyranosyl Cyanide

  • Structural Difference : Replaces the azide with a tetrachlorophthalimido group and introduces a cyanide leaving group.
  • Impact : The bulky tetrachlorophthalimido group increases steric hindrance, slowing glycosylation kinetics. The cyanide group enables nucleophilic displacement reactions.
  • Applications : Specialized in stereoselective glycosylations where steric control is critical .

Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside

  • Structural Difference: Features a phthalimido group at C-2 and a thiomethyl group at the anomeric position.
  • Impact : The thioether enhances leaving-group ability, facilitating glycosylation under milder conditions. The phthalimido group offers orthogonal protection for C-2.
  • Applications : Ideal for thioglycoside-based oligosaccharide assembly .

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose Hydrochloride

  • Structural Difference : Contains a free amine at C-2 (instead of azide) and lacks the TBS group.
  • Impact : The amine enables direct conjugation (e.g., via reductive amination) but requires careful handling to avoid unwanted side reactions.
  • Applications : Central to glycoprotein and glycolipid synthesis .

Comparative Analysis Table

Compound Name Key Structural Features Reactivity Highlights Applications
Target Compound 1-O-TBS, 3,4,6-O-acetyl, C-2 azide Stable under acidic conditions; azide allows click chemistry Glycosyl donor for stable intermediates; glycoconjugate synthesis
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose 1-O-acetyl, C-2 azide Less stable at anomeric position; simpler deprotection General glycosylation reactions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide C-2 acetamido, 3,4,6-O-acetyl Amide-directed reactivity; reduced steric hindrance Glycopeptide and enzyme substrate synthesis
Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside 1-SMe, C-2 phthalimido High leaving-group ability; steric control Stereoselective oligosaccharide assembly
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose Hydrochloride C-2 amine, 1-O-acetyl Direct conjugation via amine Glycoprotein and vaccine development

Research Findings and Trends

  • Stability : The TBS group in the target compound enhances stability during multi-step syntheses, outperforming acetyl or benzyl-protected analogs in harsh conditions (e.g., acidic glycosylation) .
  • Functionalization : The C-2 azide is pivotal for bioorthogonal chemistry, enabling efficient conjugation with alkynes or phosphines, a feature absent in acetamido or phthalimido derivatives .
  • Stereochemical Control : Compounds with bulky groups (e.g., tetrachlorophthalimido) exhibit superior stereoselectivity in glycosylations but require longer reaction times .

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins from a suitably protected 2-deoxy sugar or glucopyranose derivative. The key steps involve:

  • Introduction of the azido group at the C-2 position (replacing the hydroxyl group).
  • Protection of hydroxyl groups at positions 3, 4, and 6 as acetates.
  • Selective protection of the anomeric hydroxyl group (C-1) using a tert-butyl(dimethyl)silyl (TBDMS) group to enhance stability and facilitate further transformations.

Introduction of the 2-Azido Group

The azido group at C-2 is introduced via nucleophilic substitution, often starting from a 2-halo or 2-triflate intermediate:

  • The hydroxyl group at C-2 is first converted into a good leaving group such as a triflate or halide.
  • Subsequent displacement with sodium azide (NaN3) under mild conditions leads to the formation of the 2-azido functionality with retention of the sugar ring integrity.

This approach is supported by literature on 2-azido-2-deoxy sugar derivatives, where azide substitution is a common method for introducing the amino functionality precursor.

Protection of Hydroxyl Groups at C-3, C-4, and C-6 as Acetates

Selective acetylation is carried out to protect the free hydroxyl groups at positions 3, 4, and 6:

  • Acetylation is typically performed using acetic anhydride (Ac2O) in the presence of a base such as pyridine.
  • The reaction conditions are controlled to avoid over-acetylation or acetylation of the anomeric hydroxyl.
  • This step ensures the hydroxyl groups are masked, improving the compound's stability and solubility for subsequent synthetic steps.

Selective Protection of the Anomeric Hydroxyl Group with tert-Butyl(dimethyl)silyl (TBDMS)

The anomeric hydroxyl (C-1) is selectively protected with a bulky silyl protecting group:

  • tert-Butyl(dimethyl)silyl chloride (TBDMS-Cl) is used in the presence of an organic base such as imidazole or triethylamine.
  • The reaction is performed under anhydrous conditions to prevent hydrolysis.
  • TBDMS protection at C-1 enhances the compound's stability and allows selective deprotection or further functionalization at other positions.

This strategy is consistent with general carbohydrate protection schemes where silyl ethers provide orthogonal protection.

Representative Synthetic Sequence

Step Reagents/Conditions Outcome
1 Starting 2-deoxy sugar derivative Free hydroxyl groups at C-1,3,4,6
2 Convert C-2 hydroxyl to triflate/halide (e.g., Tf2O or TsCl) Formation of good leaving group at C-2
3 NaN3 in DMF or suitable solvent Nucleophilic substitution to introduce azido group at C-2
4 Ac2O, pyridine Acetylation of C-3, C-4, and C-6 hydroxyls
5 TBDMS-Cl, imidazole, anhydrous conditions Protection of anomeric hydroxyl at C-1 as TBDMS ether

Detailed Research Findings and Yields

  • The azide substitution step typically proceeds with good regioselectivity and yields ranging from 70%-90%, depending on the leaving group and reaction conditions.
  • Acetylation under mild conditions affords triacetylated products in high yields (80%-95%) without significant side reactions.
  • TBDMS protection is generally efficient, with yields above 85%, and the bulky silyl group ensures selective protection of the anomeric hydroxyl.

Analytical and Purification Notes

  • Purification is commonly achieved by silica gel chromatography, exploiting differences in polarity between protected and unprotected intermediates.
  • Characterization includes NMR spectroscopy (1H, 13C), IR spectroscopy (notably azide stretch around 2100 cm⁻¹), and mass spectrometry to confirm molecular weight and substitution pattern.
  • The β-anomeric configuration is often confirmed by coupling constants in NMR and comparison with literature standards.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes
C-2 azido substitution NaN3, DMF, from triflate/halide 70-90 Regioselective nucleophilic substitution
Triacetylation (C-3,4,6) Ac2O, pyridine 80-95 Mild conditions prevent over-acetylation
Anomeric protection (C-1) TBDMS-Cl, imidazole, anhydrous 85+ Orthogonal protection, stable TBDMS ether

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-β-D-glucopyranose?

  • Methodological Answer : The synthesis typically begins with selective protection of the hydroxyl groups. The tert-butyl(dimethyl)silyl (TBS) group is introduced at the 1-O position under anhydrous conditions using TBSCl and imidazole in DMF to ensure regioselectivity . Subsequent acetylation of the 3,4,6-OH positions is achieved with acetic anhydride in pyridine, followed by azide introduction at the 2-position via nucleophilic displacement of a triflate intermediate using NaN₃ in DMF . Critical steps include monitoring reaction progress via TLC (e.g., hexane:EtOAc 3:1) and purification via silica chromatography.

Q. How do the protecting groups (acetyl, TBS, azido) influence the compound’s reactivity in glycosylation reactions?

  • Methodological Answer :

  • TBS (1-O) : Provides steric hindrance, preventing undesired glycosylation at the anomeric position while enabling later deprotection under mild acidic conditions (e.g., TBAF) .
  • Acetyl (3,4,6-O) : Temporary protection that can be selectively removed under basic conditions (e.g., NaOMe/MeOH) to expose hydroxyl groups for further functionalization .
  • Azido (2-N₃) : Serves as a latent amino group; stable under most glycosylation conditions but reducible to NH₂ (e.g., Staudinger reaction) for downstream conjugation .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., acetyl methyl signals at δ 2.0–2.1 ppm, TBS signals at δ 0.1–0.2 ppm) and anomeric configuration (β-configuration via J₁,₂ coupling ≈ 8 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 616.2543) .
  • IR Spectroscopy : Azide stretch at ~2100 cm⁻¹ confirms N₃ incorporation .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during glycosylation with this donor?

  • Methodological Answer :

  • Orthogonal Protection : Use TBS (1-O) to block the anomeric position while acetyl groups direct reactivity to the 2-azido-3,4,6-O-acetyl scaffold .
  • Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance glycosyl donor activation via triflate intermediates .
  • Catalyst Optimization : BF₃·Et₂O promotes β-selectivity by stabilizing oxocarbenium ion transition states .

Q. How does the stability of the azido group influence reaction design?

  • Methodological Answer : The azido group is sensitive to heat (>100°C) and reducing agents. Key considerations:

  • Thermal Stability : Reactions should be conducted below 60°C to prevent decomposition .

  • Photolytic Risks : Avoid prolonged UV exposure during TLC analysis.

  • Compatibility : Use non-reductive glycosylation conditions (e.g., trichloroacetimidate donors) to preserve the azide .

    ConditionStability OutcomeReference
    Heating (60°C, 12 h)No decomposition
    Staudinger ReactionClean reduction to NH₂
    UV Light (254 nm, 1 h)Partial degradation

Q. How can computational modeling optimize the synthesis of derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states for glycosylation, guiding solvent/catalyst selection. For example:

  • Reaction Path Search : Identifies low-energy pathways for acetyl migration or azide reduction .
  • Molecular Dynamics : Simulates steric effects of TBS on glycosyl acceptor binding .

Q. What are the limitations in using this compound for synthesizing branched oligosaccharides?

  • Methodological Answer :

  • Steric Hindrance : The TBS group limits access to the anomeric position, requiring deprotection before further glycosylation .
  • Azide Reactivity : Competing side reactions (e.g., Huisgen cycloaddition) may occur if Cu(I) catalysts are present .
  • Yield Optimization : Typical yields range from 40–60% due to competing hydrolysis; anhydrous conditions and molecular sieves improve efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose
Reactant of Route 2
Reactant of Route 2
3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose

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